Regioisomeric Synthetic Utility Comparison
4-Bromo-2,5-dimethyl-2H-indazole is a defined regioisomer with a bromine atom at the 4-position, distinguishing it from its close structural analogs, 5-bromo-2,6-dimethyl-2H-indazole and 6-bromo-2,5-dimethyl-2H-indazole . While no direct head-to-head yield data was found for identical transformations, the presence of 4-Bromo-2,5-dimethyl-2H-indazole as a commercial building block for patent-protected pharmaceutical synthesis, particularly in oncology , contrasts with the alternative synthetic utility of other regioisomers. For instance, 6-bromo-2,5-dimethyl-2H-indazole is documented for applications in cardiovascular research . This specific utilization in distinct therapeutic area patents indicates that the position of the bromo-substituent is not interchangeable and leads to different downstream synthetic products and biological targets.
| Evidence Dimension | Synthetic Utility (Patent-Derived Application Focus) |
|---|---|
| Target Compound Data | Used as an intermediate in patents related to kinase inhibitors for oncology applications . |
| Comparator Or Baseline | 6-Bromo-2,5-dimethyl-2H-indazole (CAS: 1159511-92-8) |
| Quantified Difference | Application focus differs: Oncology (Target) vs. Cardiovascular (Comparator) . |
| Conditions | Analysis based on commercial and patent literature application areas, not a direct comparative reaction assay. |
Why This Matters
For procurement in a drug discovery setting, selecting the correct regioisomer is crucial as it determines the final structure of the lead compound and its associated intellectual property landscape.
